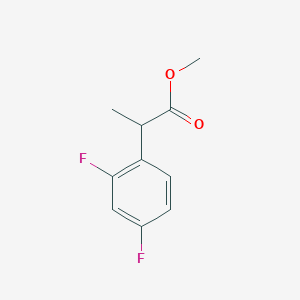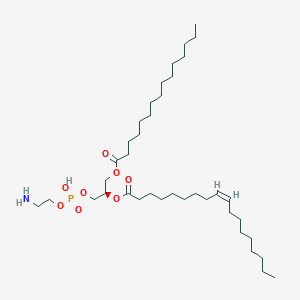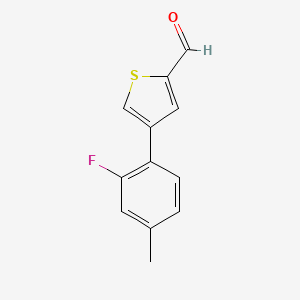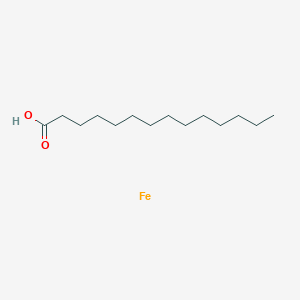
Methyl 2-(3-(4-aminobutyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 2-(3-(4-aminobutyl)phenyl)acetate is an organic compound with the chemical formula C₁₃H₁₈O₂.
- Its IUPAC name is methyl 2-(4-(tert-butyl)phenyl)acetate.
- The compound belongs to the ester functional group, characterized by the presence of a carbonyl group (C=O) linked to an oxygen atom and an alkyl or aryl group.
- It has a molecular weight of 206.28 g/mol and appears as a colorless to light yellow liquid with a characteristic odor reminiscent of dairy, buttermilk, and melon rind .
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Flavor and Fragrance Industry:
Biological and Medicinal Research:
Mechanism of Action
- As of now, there is no well-documented mechanism of action for this compound.
- If it exhibits any biological activity, it likely interacts with specific receptors or enzymes, but further studies are required.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is scarce.
- Methyl 2-(3-(4-aminobutyl)phenyl)acetate’s unique structure, combining a phenyl ring, a tert-butyl group, and an ester moiety, sets it apart from other esters.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-[3-(4-aminobutyl)phenyl]acetate |
InChI |
InChI=1S/C13H19NO2/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9H,2-3,5,8,10,14H2,1H3 |
InChI Key |
ZRXGQLWVSPMZNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC(=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)










![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
